molecular formula C15H13BrO6S B4680817 (4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate

(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate

Cat. No.: B4680817
M. Wt: 401.2 g/mol
InChI Key: FXCGHCQEWVWFQX-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate is an organic compound with a complex structure that combines a formyl group, two methoxy groups, and a bromobenzenesulfonate moiety

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO6S/c1-20-13-7-10(9-17)8-14(21-2)15(13)22-23(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGHCQEWVWFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common method includes the initial formation of the 4-formyl-2,6-dimethoxyphenyl intermediate, followed by its reaction with 4-bromobenzenesulfonyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom in the benzenesulfonate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: 4-Formyl-2,6-dimethoxybenzoic acid.

    Reduction: 4-Hydroxymethyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromobenzenesulfonate moiety can participate in various substitution reactions, further modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonamide: Similar in structure but lacks the formyl and methoxy groups.

    2,5-Dimethoxy-4-bromoamphetamine: Contains methoxy and bromine groups but has a different core structure.

Uniqueness

(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both formyl and methoxy groups, along with the bromobenzenesulfonate moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(4-Formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate

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